Imidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 106012-56-0
VCID: VC20743515
InChI: InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H
SMILES: C1=CN2C(=CN=C2N=C1)C=O
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS No.: 106012-56-0

Cat. No.: VC20743515

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrimidine-3-carbaldehyde - 106012-56-0

Specification

CAS No. 106012-56-0
Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name imidazo[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H
Standard InChI Key AGFLIUIEUMXSEY-UHFFFAOYSA-N
SMILES C1=CN2C(=CN=C2N=C1)C=O
Canonical SMILES C1=CN2C(=CN=C2N=C1)C=O

Introduction

Chemical Structure and Properties

Structural Characteristics

Imidazo[1,2-a]pyrimidine-3-carbaldehyde consists of a fused bicyclic ring system with an aldehyde functional group at the 3-position. The structure features a nitrogen-containing heterocyclic framework that provides multiple sites for hydrogen bonding and molecular interactions, contributing to its biological activity. The planarity of the ring system facilitates intercalation with biological macromolecules, which may explain some of its biological effects.

The compound's molecular formula is C7H5N3O, with a molecular weight of 147.13 g/mol. Its structure incorporates three nitrogen atoms - two within the pyrimidine ring and one in the imidazole portion - which influence its basicity and potential for intermolecular interactions. The aldehyde group at position 3 serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse array of derivatives with potentially enhanced biological activities.

Physical and Chemical Properties

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is characterized by specific physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde

PropertyValue
CAS Number106012-56-0
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Exact Mass147.04300
Density1.39 g/cm³
LogP0.54180
Polar Surface Area (PSA)47.26000
Index of Refraction1.695
Recommended Storage2-8°C
HS Code2933990090

The relatively low LogP value (0.54180) indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining sufficient water solubility. This balanced profile is advantageous for drug development purposes. The moderate polar surface area (47.26) further supports its potential for passive membrane permeation .

Chemical Reactivity

The aldehyde functional group at the 3-position of Imidazo[1,2-a]pyrimidine-3-carbaldehyde is particularly reactive, making it susceptible to nucleophilic addition reactions. This group can undergo various transformations, including:

  • Reduction to alcohols using reducing agents

  • Oxidation to carboxylic acids

  • Condensation reactions with amines to form imines

  • Aldol condensations with other carbonyl compounds

The heterocyclic nitrogen atoms also influence the electron distribution within the molecule, affecting the reactivity of specific positions within the ring system. These characteristics make Imidazo[1,2-a]pyrimidine-3-carbaldehyde a versatile building block for the synthesis of more complex structures with potential biological activities.

Synthesis Methodologies

Conventional Synthesis Routes

Several synthetic approaches have been developed for the preparation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. Conventional methods often involve multiple steps, including the initial formation of the imidazo[1,2-a]pyrimidine core followed by formylation at the 3-position using reagents such as the Vilsmeier-Haack reagent (POCl3/DMF). These traditional methods typically require harsh reaction conditions and extended reaction times, which may limit their efficiency and practicality .

MethodReaction ConditionsReaction TimeYieldEnvironmental ImpactScalability
ConventionalHarsh, often requiring high temperaturesHours to daysModerateHigh solvent usage, potentially toxic reagentsModerate
Microwave-assistedMild (90°C, 400W)MinutesHighLow (uses glycerol as green medium)Good
Multi-componentVaries (often room temperature)HoursModerate to highReduced waste, higher atom economyExcellent

Biological Activities and Applications

Antifungal Properties

Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have demonstrated promising antifungal activities. Research indicates that certain derivatives exhibit significant inhibitory effects against various fungal species. The antifungal properties appear to be influenced by the nature of substituents attached to the core structure, with specific modifications enhancing activity.

Studies have shown that derivatives of Imidazo[1,2-a]pyrimidine-3-carbaldehyde display notable antifungal activity, with compound variations exhibiting differential effectiveness against different fungal strains. The mechanism of antifungal action is believed to involve interference with fungal cell wall synthesis or disruption of membrane integrity, though detailed mechanistic studies are still ongoing.

Biological ActivityPotencyTarget/MechanismKey Structural Features
AntifungalModerate to highCell wall/membrane disruptionCore structure with specific substituents
AnticancerModeratePotential CDK9 inhibition, DNA intercalationPlanar heterocyclic system
AntimycobacterialPromising (in related compounds)Cell wall biosynthesis (proposed)2,6-dimethyl substitution pattern in carboxamide derivatives

Structure-Activity Relationships

Key Pharmacophoric Elements

Structure-activity relationship (SAR) studies on Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have revealed several key pharmacophoric elements that influence biological activity. These include:

  • The fused bicyclic ring system, which provides rigidity and planarity

  • The aldehyde group at position 3, which serves as a reactive handle for further modifications

  • The nitrogen atoms within the heterocyclic system, which participate in hydrogen bonding and other intermolecular interactions

  • Substituents at positions 2 and 6, which significantly modulate biological activity

Current Research and Future Directions

Drug Development Applications

Imidazo[1,2-a]pyrimidine-3-carbaldehyde serves as a valuable scaffold in drug discovery programs targeting various diseases. Its versatile structure allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. Current research focuses on optimizing derivatives for specific therapeutic applications, particularly in the areas of anticancer, antifungal, and antimicrobial drug development.

The reactive aldehyde group at position 3 provides an excellent handle for conjugation with other bioactive moieties, enabling the creation of hybrid molecules with potentially synergistic activities. This approach has been explored in the development of multi-target drugs with improved efficacy and reduced resistance potential .

Synthetic Methodology Advancements

Ongoing research in synthetic chemistry continues to develop more efficient, environmentally friendly, and scalable methods for the preparation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives. These efforts aim to overcome the limitations of traditional approaches, such as harsh reaction conditions, low yields, and environmental concerns .

Recent advances in catalytic systems, flow chemistry, and green solvents have shown promise for improving the synthesis of these compounds. Additionally, the exploration of biocatalytic approaches represents an emerging area with potential for more sustainable production methods .

Biological Mechanism Elucidation

Despite the promising biological activities exhibited by Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives, their precise mechanisms of action remain incompletely understood for many applications. Future research directions include detailed mechanistic studies to elucidate how these compounds interact with their biological targets at the molecular level.

Advanced techniques such as proteomic profiling, target identification assays, and structural biology approaches are being employed to provide insights into the biological pathways affected by these compounds. This understanding will be crucial for the rational optimization of derivatives for specific therapeutic applications .

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